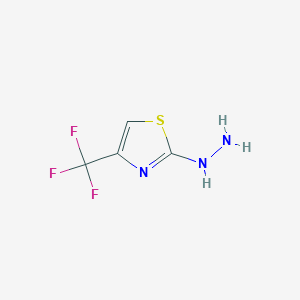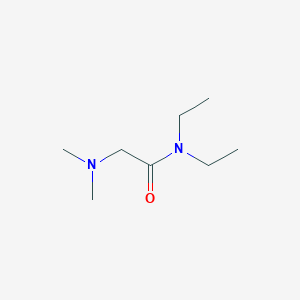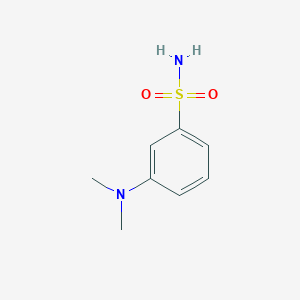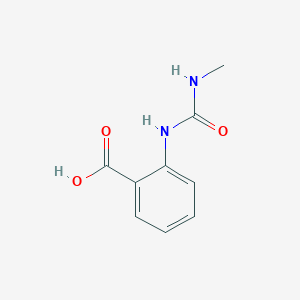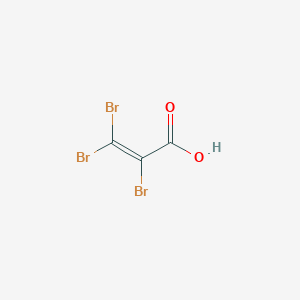
7,8-Dimethoxyflavanone
Vue d'ensemble
Description
7,8-Dimethoxyflavanone is a natural flavonoid isolated from the herbs of Andrographis paniculata . It has a molecular formula of C17H16O5 and an average mass of 300.306 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a flavanone backbone with two methoxy groups attached at the 7 and 8 positions . The structure is further characterized by a hydroxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.31 . It is typically found in the form of a powder . The storage temperature is typically 2-8°C .Applications De Recherche Scientifique
Anticancer Activity
7,8-Dimethoxyflavanone and its analogs have been explored for their anticancer properties. Studies have shown that certain derivatives of this compound exhibit antiproliferative effects on various cancer cell lines. For instance, 4′,7-dimethoxyflavanone has shown to induce cell cycle arrest and apoptosis in human breast cancer MCF-7 cells (Choi, Lee, & Kim, 2011). Additionally, the synthesis and analysis of 5,2′,5′-trihydroxy-7,8-dimethoxyflavanone analogues have demonstrated enhanced cytotoxicity against various cancer cell lines (Min, Ahn, & Bae, 1996).
Neurogenesis and Antidepressant Effects
This compound derivatives have also been found to promote neurogenesis and exhibit potent antidepressant effects. A study on a synthetic derivative, 4'-dimethylamino-7,8-dihydroxyflavanone, demonstrated enhanced TrkB agonistic activity, which contributed to its antidepressant properties (Liu et al., 2010).
Antimicrobial Activity
Certain this compound compounds have shown antimicrobial activity. A compound identified as 7-hydroxy-5,8-dimethoxyflavanone displayed activity against various microbes, including Staphylococcus aureus and Trichophyton mentagrophytes (Santos et al., 2014).
Antileishmanial Activity
The antileishmanial effects of this compound derivatives have also been studied. For example, the flavanone 5,3′-hydroxy-7,4′-dimethoxyflavanone showed significant activity against Leishmania species and demonstrated potential for antileishmanial drug development (Robledo et al., 2015).
PPARγ Activation and Diabetes Mellitus Therapy
This compound compounds, such as 5,4′-dihydroxy-7,8-dimethoxyflavanone, have been identified as potential partial PPARγ agonists, which could contribute to their role in antidiabetic efficacy. These compounds induced adipogenesis in cells and enhanced insulin sensitivity (Zhu, Ji, Hou, & Wang, 2017).
Antinociceptive Effects
This compound and its derivatives have been evaluated for their antinociceptive action, showing significant reduction in pain responses in various models. These effects involve multiple pathways, including opioid, adrenergic, and serotonergic systems (Pandurangan, Krishnappan, Subramanian, & Subramanyan, 2014).
Orientations Futures
Propriétés
IUPAC Name |
7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-9,15H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVLIZHTSCLZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572958 | |
| Record name | 7,8-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73413-67-9 | |
| Record name | 7,8-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,2-D]pyrimidine](/img/structure/B1628203.png)

![N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide](/img/structure/B1628208.png)
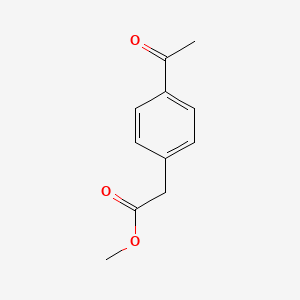
![1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1628211.png)
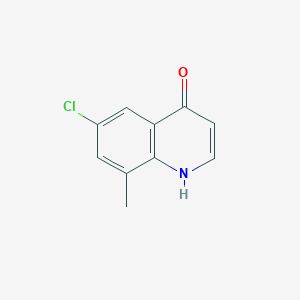
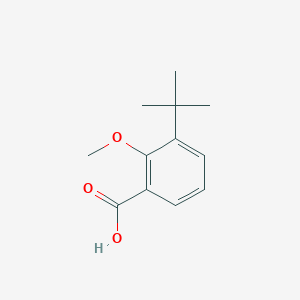
![2-(2-Chloro-3-methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1628214.png)

